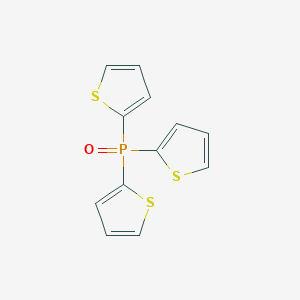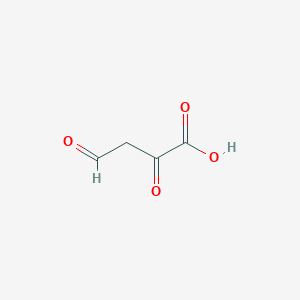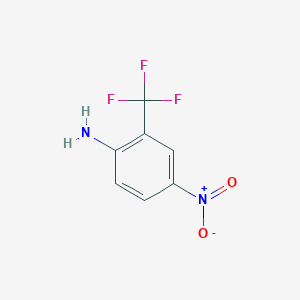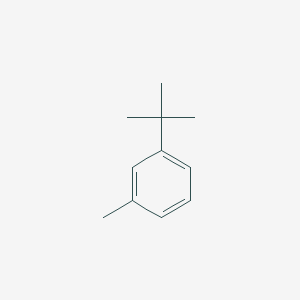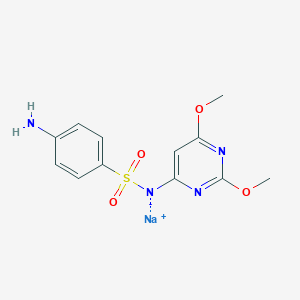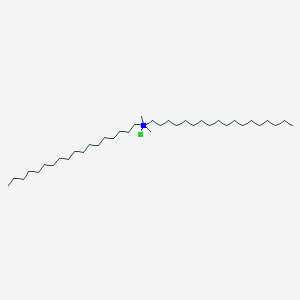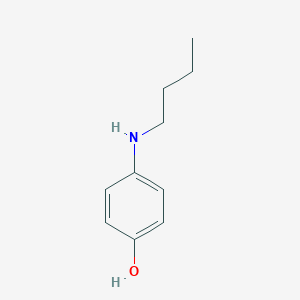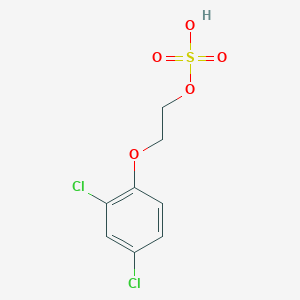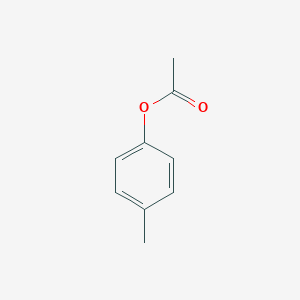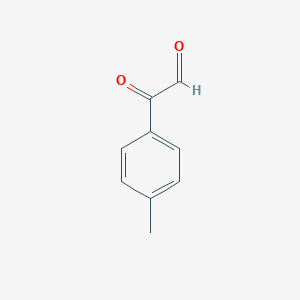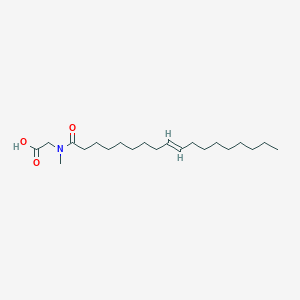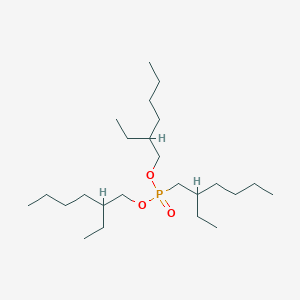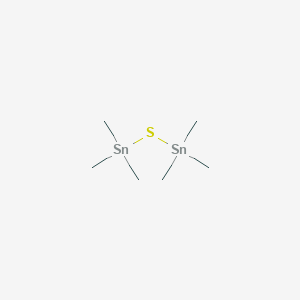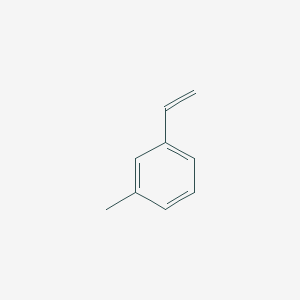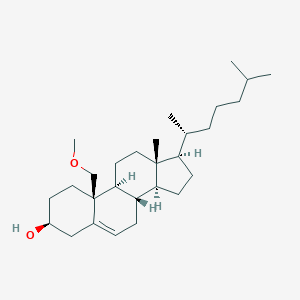
Cholest-5-en-3beta-ol, 19-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3beta-ol, 19-methoxy- is a steroidal compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of cholesterol and is synthesized through a complex chemical process.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3beta-ol, 19-methoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, such as the NF-κB and PI3K/AKT pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
Effets Biochimiques Et Physiologiques
Cholest-5-en-3beta-ol, 19-methoxy- has been shown to have a wide range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve lipid metabolism and reduce the accumulation of fat in the liver. Additionally, it has been shown to have a protective effect on neurons and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cholest-5-en-3beta-ol, 19-methoxy- is its potential therapeutic applications. It is a promising compound for the treatment of various diseases, such as cancer and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the study of Cholest-5-en-3beta-ol, 19-methoxy-. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes that are targeted by this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications. Finally, the potential side effects and toxicity of this compound need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, Cholest-5-en-3beta-ol, 19-methoxy- is a promising compound with potential therapeutic applications. Its complex synthesis method and limited knowledge of its mechanism of action present challenges for its use in lab experiments. However, with further research, this compound could prove to be a valuable tool in the treatment of various diseases.
Méthodes De Synthèse
Cholest-5-en-3beta-ol, 19-methoxy- is synthesized through the reaction of cholesterol with methoxyamine hydrochloride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, at a temperature of 50-60°C. The resulting compound is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.
Applications De Recherche Scientifique
Cholest-5-en-3beta-ol, 19-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been shown to have a protective effect on the liver and can improve lipid metabolism. Additionally, it has been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
1106-13-4 |
|---|---|
Nom du produit |
Cholest-5-en-3beta-ol, 19-methoxy- |
Formule moléculaire |
C28H48O2 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(29)13-16-28(21,18-30-5)26(23)14-15-27(24,25)4/h9,19-20,22-26,29H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1 |
Clé InChI |
CNPRURNPRXVSNA-TURLQYGPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)COC)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
Synonymes |
19-Methoxycholest-5-en-3β-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



